![molecular formula C18H20N2O B2395098 5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole CAS No. 637745-27-8](/img/structure/B2395098.png)
5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are known to occur in natural products and pharmaceuticals . They often exhibit diverse biological activities, making them intriguing subjects for further study .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . By reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, a number of benzimidazoles can be obtained .Molecular Structure Analysis
The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl-. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .Chemical Reactions Analysis
The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Physical and Chemical Properties Analysis
5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .科学的研究の応用
Antimicrobial and Antifungal Properties
Benzimidazole derivatives have been synthesized and tested for their antimicrobial activities against various bacterial and fungal strains. For instance, certain 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives showed significant activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, indicating their potential as antimicrobial and antifungal agents (Salahuddin et al., 2017).
Anticancer Activity
Research on benzimidazole derivatives has also explored their anticancer potential. Novel 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives, for example, have been synthesized and tested in vitro on human chronic myelogenous leukemia cell line K562, showing remarkable cytotoxic activity. The study highlighted the significant apoptotic effects of these compounds on leukemia cells, with specific derivatives inducing higher expression levels of proapoptotic genes (Gurkan-Alp et al., 2015).
DNA Interaction and Topoisomerase Inhibition
Benzimidazole-based systems, particularly bis- and tris-benzimidazole derivatives, are known for their ability to interact with DNA and interfere with DNA-associated processes, such as topoisomerase II inhibition. This property makes them relevant in medicinal chemistry for designing drugs that target DNA or DNA processes, which is crucial for developing anticancer and antiviral therapies (Bhattacharya & Chaudhuri, 2008).
Antiviral Activity
The antiviral properties of benzimidazole derivatives, particularly their ability to inhibit influenza virus multiplication, have been documented. Studies have shown that specific chloro and methyl derivatives of benzimidazole can effectively inhibit the replication of influenza viruses in vitro, demonstrating the potential of benzimidazole compounds in antiviral drug development (Tamm et al., 1954).
Inhibition of Biological Processes
Certain benzimidazole derivatives have been found to inhibit crucial biological processes, such as heme synthesis, which is fundamental to both the survival of pathogens and the functioning of host cells. The study of these compounds' inhibitory effects on heme synthesis could lead to the development of new therapeutic agents for diseases related to heme synthesis dysregulation (Abbott & Dodson, 1954).
作用機序
Safety and Hazards
将来の方向性
Benzimidazole and its derivatives are a subject of great interest for many laboratories around the world, including the preparation of better anticancer drugs . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .
特性
IUPAC Name |
5,6-dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-4-6-16(7-5-13)21-9-8-20-12-19-17-10-14(2)15(3)11-18(17)20/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDFWNRTAFSQQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
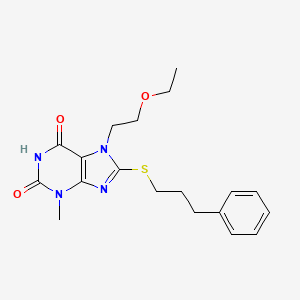
![Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2395016.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2395020.png)
![4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2395022.png)


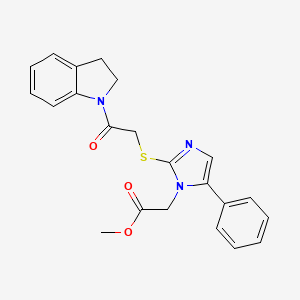
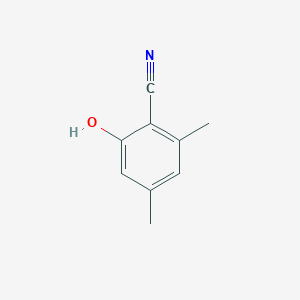
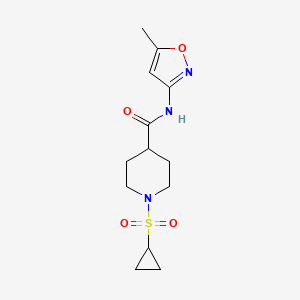
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)
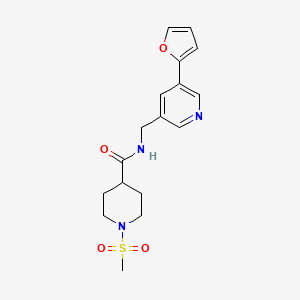
![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B2395034.png)
![1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2395035.png)
![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide](/img/structure/B2395037.png)
